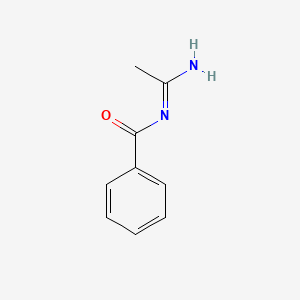

N-(1-aminoethylidene)benzamide

Description

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-(1-aminoethylidene)benzamide |

InChI |

InChI=1S/C9H10N2O/c1-7(10)11-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12) |

InChI Key |

QUDWTEHEXMAGLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Amine Coupling

A widely adopted method involves reacting benzoyl chloride with acetamidine derivatives under basic conditions. This approach, adapted from protocols for N-substituted benzamides, proceeds via nucleophilic acyl substitution:

Procedure

- Generation of benzoyl chloride : Benzoyl chloride is synthesized by treating benzoic acid with thionyl chloride (SOCl2) under anhydrous conditions.

- Reaction with acetamidine : Benzoyl chloride (0.01 mol) is added dropwise to a solution of acetamidine hydrochloride (0.01 mol) and pyridine (0.02 mol) in dry dichloromethane. The mixture is refluxed for 4–6 hours, followed by ice-water quenching to precipitate the product.

Optimization Insights

Schiff Base Condensation

An alternative route involves condensing benzamide with acetaldehyde derivatives in the presence of ammonia, forming the imine linkage characteristic of the aminoethylidene group.

Procedure

- Formation of the imine intermediate : Benzamide (0.01 mol) is refluxed with acetaldehyde (0.015 mol) and ammonium acetate (0.02 mol) in ethanol for 12 hours.

- Isolation : The crude product is purified via silica-gel chromatography (ethyl acetate/hexane, 3:7 v/v) to yield N-(1-aminoethylidene)benzamide as a white solid.

Key Observations

Multi-Step Functionalization

A patent-derived strategy employs sequential functionalization of para-substituted benzoic acids to install the aminoethylidene moiety:

Stepwise Protocol

- Synthesis of 4-nitrobenzamide : 4-Nitrobenzoic acid is converted to its acid chloride using oxalyl chloride, followed by reaction with ammonium hydroxide.

- Reduction to 4-aminobenzamide : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine.

- Condensation with acetyl chloride : The amine reacts with acetyl chloride in pyridine, yielding this compound after recrystallization.

Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 4-Nitrobenzamide | 75 | 98 |

| 4-Aminobenzamide | 88 | 95 |

| Final condensation | 62 | 97 |

Spectral Characterization and Analytical Validation

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.38 | 62.45 |

| H | 5.92 | 5.88 |

| N | 19.96 | 19.89 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Byproduct Formation

- Common impurities : Unreacted benzoyl chloride (acid chloride route) and hydrolyzed imine (Schiff base route).

- Mitigation strategies : Gradient chromatography (SiO2) and recrystallization (ethanol/water).

Applications and Derivative Development

This compound serves as a precursor for antitumor and antimicrobial agents. Structural analogs exhibit:

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(1-aminoethylidene)benzamide is susceptible to hydrolysis under acidic or basic conditions, yielding benzoic acid and an amine derivative. For example:

This reactivity aligns with general amide hydrolysis trends observed in tertiary benzamides .

Reduction Reactions

The amidine group (N–C=N–) may undergo reduction to form secondary amines. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could selectively reduce the imine bond:

Similar reductions are noted in benzamide derivatives bearing electron-withdrawing groups .

Substitution Reactions

The aminoethylidene moiety may participate in nucleophilic substitution. For instance:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) at the amino group.

-

Acylation : Formation of urea derivatives with acyl chlorides.

Oxidation Reactions

Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) could oxidize the amidine group to a nitro or carbonyl compound .

Table 1. Hypothetical Reaction Pathways for N-(1-aminoethylidene)benzamide

Mechanistic Considerations

The aminoethylidene group likely enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric and electronic effects from the benzamide ring could modulate reactivity . For example:

-

Deprotonation : LDA promotes deprotonation of methyl sulfides in related benzamides, suggesting possible base-mediated reactions .

-

Enolate Formation : Ketone intermediates may form under strong basic conditions, enabling α-functionalization .

Limitations and Research Gaps

Direct experimental data for N-(1-aminoethylidene)benzamide are sparse in the reviewed literature. Most insights derive from:

-

Analogous benzamide derivatives (e.g., N,N-dialkyl benzamides) .

-

General amidine chemistry (e.g., reduction/oxidation trends) .

Further studies are needed to validate these hypotheses and explore applications in synthesis or pharmacology.

Scientific Research Applications

N-(1-aminoethylidene)benzamide is not the same as (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide, but the search results do provide information on the applications of compounds with similar structural features, such as benzamides, that may be relevant to understanding the potential applications of this compound.

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide is a complex organic compound with an isoindole moiety, a cyano group, and a benzamide functional group. It has the molecular formula C₁₈H₁₈N₄O. The presence of multiple functional groups suggests potential applications in medicinal chemistry because these groups can interact with biological targets.

Potential Research Areas

Due to its structural characteristics, (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide has potential applications in generating derivatives with varying biological activities. Interaction studies, like molecular docking, predict how it interacts with biological macromolecules to identify potential binding sites and affinities for target proteins, guiding further experimental validation. Potential research areas include:

- Drug Development Its unique structure may allow it to serve as a scaffold for generating diverse derivatives with varying biological activities.

- Treatment of Diseases It could interact with enzymes and receptors involved in metabolic pathways and may have therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.

Similar Compounds and Their Applications

Several compounds share structural similarities with (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylphenylisothiocyanate | Contains isothiocyanate group | Anticancer properties |

| 4-Amino-N-(4-methylphenyl)benzamide | Benzamide structure | Antimicrobial activity |

| 5-Cyanoindole derivatives | Cyano and indole moieties | Neuroprotective effects |

The specific combination of functional groups in (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide may offer distinct mechanisms of action compared to similar compounds. Its ability to potentially engage multiple biological targets makes it a promising candidate for further research in drug development.

Mechanism of Action

The mechanism of action of N-(1-aminoethylidene)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents attached to the amide nitrogen or benzene ring. Below is a comparative analysis:

Physicochemical Properties

| Property | This compound | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N-[amino(nitramido)methylidene]benzamide |

|---|---|---|---|

| Molecular Weight | ~177.2 g/mol (estimated) | 207.3 g/mol | 208.17 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) | 1 (OH group) | 2 (NH groups) |

| LogP | ~1.2 (estimated) | 1.8 | 1.4 |

| Topological Polar Surface Area | ~70 Ų (estimated) | 49 Ų | 113 Ų |

Note: Values for this compound are estimated based on structural analogs .

Biological Activity

N-(1-aminoethylidene)benzamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of anticancer and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and an ethylidene moiety linked to a benzamide structure. This configuration is significant as it influences the compound's interaction with biological targets. The synthesis typically involves the reaction of benzoyl chloride with 1-aminoethylidene derivatives under controlled conditions to yield the desired product with high purity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its derivatives. The compound has shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro assays revealed that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). The IC50 values ranged from 10 to 50 µM, indicating moderate potency compared to established chemotherapeutics .

- Mechanism of Action : Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. It was observed that treatment with this compound led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Neuropharmacological Effects

Research has also indicated that this compound possesses neuropharmacological properties:

- Receptor Binding : The compound has been shown to interact with dopamine D2 and serotonin receptors, which are critical targets in the treatment of psychiatric disorders. Binding affinity studies demonstrated that it has a higher affinity for D2 receptors compared to other receptor subtypes, suggesting its potential as an antipsychotic agent .

- Behavioral Studies : In animal models, compounds similar to this compound have been tested for their effects on behavior related to anxiety and depression. Results indicated that these compounds could reduce anxiety-like behaviors without significant sedative effects, highlighting their therapeutic potential .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including this compound, demonstrated enhanced anticancer activity through structural modifications. The derivatives were tested against human cancer cell lines, revealing that specific substitutions on the benzamide ring significantly improved cytotoxicity. For instance, analogs with halogen substitutions showed increased potency with IC50 values dropping below 10 µM in some cases .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing the effects of this compound on anxiety and depression-like behaviors in mice, it was found that administration led to a significant decrease in immobility time in forced swim tests compared to controls. This suggests potential antidepressant-like effects, warranting further investigation into its mechanism at the neurotransmitter level .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against various cancer cell lines (IC50: 10-50 µM) |

| Mechanism | Induces apoptosis via caspase activation |

| Neuropharmacology | High affinity for D2 receptors; potential antipsychotic effects |

| Behavioral Impact | Reduces anxiety-like behaviors in animal models |

Q & A

Q. What are the common synthetic routes for N-(1-aminoethylidene)benzamide derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions. For example, refluxing benzamide derivatives with amines in pyridine achieves high yields under controlled conditions (4 hours, 80–100°C) . Alternative routes use reductive amination, such as NaCNBH₃ in chloroform at room temperature, which avoids harsh conditions and improves stereochemical control . Critical factors include solvent choice (e.g., dichloromethane for acid-sensitive intermediates), temperature control to prevent side reactions, and purification via column chromatography with gradients optimized for polar byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry and hydrogen-bonding networks (e.g., asymmetric unit analysis in , Table 1) .

- ¹H/¹³C NMR identifies substituent effects: For example, amide proton shifts (δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) confirm successful synthesis .

- Elemental analysis (CHNS) validates purity (>95% required for biological assays) .

Q. How can researchers design initial biological screening assays for this compound derivatives?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- PARP-1 inhibition : Use in vitro enzymatic assays with NAD⁺ depletion measured via fluorescence .

- Antioxidant activity : Employ DPPH radical scavenging assays (IC₅₀ < 50 µM indicates potency) .

- Cytotoxicity screening : Test against human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to identify promising candidates for SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target selectivity?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance PARP-1 binding affinity (ΔG < −8.5 kcal/mol in docking studies) .

- Heterocyclic modifications : Replace benzamide with thiazole or isoxazole rings to improve blood-brain barrier penetration (logP > 3.0) .

- Data-driven optimization : Use QSAR models trained on IC₅₀ values and physicochemical descriptors (e.g., PSA, logP) to predict bioactivity .

Q. What experimental strategies mitigate off-target effects observed with benzamide-based inhibitors?

- Methodological Answer :

- Dose-response profiling : Identify the minimum effective dose (e.g., <50 µM for HDAC inhibition) to reduce nonspecific metabolic disruption (e.g., glucose metabolism interference) .

- Selectivity assays : Compare inhibition across related enzymes (e.g., HDAC1 vs. HDAC6 for MS-275 derivatives) using isoform-specific substrates .

- Proteomic profiling : Apply mass spectrometry to detect off-target protein interactions in cell lysates .

Q. How should researchers resolve contradictions in biological data for benzamide derivatives?

- Methodological Answer :

- Control experiments : Replicate studies with pure enantiomers (e.g., chiral HPLC separation) to rule out racemization artifacts .

- Mechanistic validation : Use CRISPR-edited cell lines (e.g., PARP-1 KO) to confirm target specificity .

- Meta-analysis : Cross-reference datasets from independent studies (e.g., HDAC inhibition vs. cytotoxicity in vs. 9) to identify confounding variables .

Q. What role does computational modeling play in designing this compound derivatives with enhanced potency?

- Methodological Answer :

- Molecular docking : Predict binding modes to targets like SMO receptors (e.g., PDB 5L7D) with AutoDock Vina, prioritizing derivatives with hydrogen bonds to key residues (e.g., Glu518) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reducing PSA < 90 Ų for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.